![molecular formula C17H21N3O2S B2811565 4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine CAS No. 484694-79-3](/img/structure/B2811565.png)
4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine
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Description
4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine, commonly known as "MOTAPIT" is a chemical compound that has gained significant attention in the field of scientific research. MOTAPIT belongs to the class of thioacetamide derivatives and is known for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Anticancer Activity
A significant body of research has been dedicated to exploring the anticancer potential of compounds structurally related to 4-Methyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine. For instance, the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising results as anticancer agents. These compounds have demonstrated strong anticancer activity in vitro, suggesting their potential for further therapeutic development (Rehman et al., 2018).
Antibacterial and Antimicrobial Activities
The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has also been reported, with screenings for antibacterial activity revealing moderate to strong inhibition against various bacterial strains (Iqbal et al., 2017). Another study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to talented antibacterial activity, highlighting the diverse biological activities of these compounds (Khalid et al., 2016).
Tubulin Inhibition for Anticancer Therapies
Further research has identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class acting as tubulin inhibitors. These compounds have been shown to possess antiproliferative activities, further solidifying the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Krasavin et al., 2014).
Alzheimer’s Disease Treatment
Additionally, derivatives of the compound have been synthesized to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE). This research direction underscores the potential of these compounds in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-3-5-14(6-4-12)16-18-19-17(22-16)23-11-15(21)20-9-7-13(2)8-10-20/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHOJJOTHGLMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
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